2Hydroxy-5Chloroacetophenone
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Overview
Description
2-Hydroxy-5-chloroacetophenone: is an organic compound with the molecular formula C8H7ClO2 It is a derivative of acetophenone, characterized by the presence of a hydroxyl group at the second position and a chlorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of 2-chlorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at a temperature range of 20-30°C.
Hydrolysis of 2,5-dichloroacetophenone: Another method involves the hydrolysis of 2,5-dichloroacetophenone using a base such as sodium hydroxide, followed by acidification to yield 2-hydroxy-5-chloroacetophenone.
Industrial Production Methods: Industrial production often utilizes the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Hydroxy-5-chloroacetophenone can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form 2-hydroxy-5-chloroethylbenzene.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like phosphorus tribromide or thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-hydroxy-5-chloroethylbenzene.
Substitution: Formation of various substituted acetophenones depending on the reagent used.
Scientific Research Applications
Chemistry: 2-Hydroxy-5-chloroacetophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of dyes, fragrances, and polymers. Its unique chemical properties make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-hydroxy-5-chloroacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxyacetophenone: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
5-Chloroacetophenone: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2,5-Dichloroacetophenone: Contains an additional chlorine atom, increasing its reactivity but reducing its hydrogen bonding capability.
Uniqueness: 2-Hydroxy-5-chloroacetophenone is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
1450-75-4 |
---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
0 |
Synonyms |
5/'-chloro-2/'-hydroxyacetophenone,1-(5-chloro-2-hydroxy)ethanone |
Origin of Product |
United States |
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